molecular formula C18H19NO3 B4829136 3-(Piperidine-1-carbonyl)-8-prop-2-enylchromen-2-one

3-(Piperidine-1-carbonyl)-8-prop-2-enylchromen-2-one

Cat. No.: B4829136
M. Wt: 297.3 g/mol
InChI Key: GJSPBJAPVDEEKJ-UHFFFAOYSA-N
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Description

WAY-298354 is a chemical compound that has garnered interest in scientific research due to its potential applications in various fields. It is known for its unique structure and properties, which make it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of WAY-298354 involves multiple steps, starting with the preparation of key intermediates. The process typically includes the formation of a heteroaryl-pyrazole derivative, which is a crucial component of the final compound . The reaction conditions often involve the use of specific reagents and catalysts to ensure the desired chemical transformations occur efficiently.

Industrial Production Methods: Industrial production of WAY-298354 requires scaling up the laboratory synthesis methods to accommodate larger quantities. This involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. The use of continuous flow reactors and other advanced technologies can help streamline the production process and ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions: WAY-298354 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties to suit specific applications.

Common Reagents and Conditions: Common reagents used in the reactions involving WAY-298354 include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed: The major products formed from the reactions of WAY-298354 depend on the specific reagents and conditions used

Scientific Research Applications

WAY-298354 has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a tool for studying cellular processes and interactions. In medicine, WAY-298354 is investigated for its potential therapeutic effects, particularly in targeting specific molecular pathways involved in diseases.

Mechanism of Action

The mechanism of action of WAY-298354 involves its interaction with specific molecular targets in the body. It is known to modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling pathways . These interactions can result in various biological effects, such as altering gene expression, inhibiting cell proliferation, or inducing apoptosis.

Comparison with Similar Compounds

WAY-298354 can be compared with other similar compounds to highlight its unique properties. Similar compounds include other heteroaryl-pyrazole derivatives, which share structural similarities but may differ in their specific functional groups and reactivity . The uniqueness of WAY-298354 lies in its specific combination of structural features, which confer distinct biological and chemical properties.

Conclusion

WAY-298354 is a versatile compound with significant potential in various scientific fields. Its unique structure and properties make it a valuable subject of study, and ongoing research continues to uncover new applications and mechanisms of action. By understanding its preparation methods, chemical reactions, and scientific applications, researchers can further explore the potential of WAY-298354 in advancing knowledge and developing new technologies.

If you have any more questions or need further details, feel free to ask!

Properties

IUPAC Name

3-(piperidine-1-carbonyl)-8-prop-2-enylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c1-2-7-13-8-6-9-14-12-15(18(21)22-16(13)14)17(20)19-10-4-3-5-11-19/h2,6,8-9,12H,1,3-5,7,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJSPBJAPVDEEKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC=CC2=C1OC(=O)C(=C2)C(=O)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(Piperidine-1-carbonyl)-8-prop-2-enylchromen-2-one
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3-(Piperidine-1-carbonyl)-8-prop-2-enylchromen-2-one
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